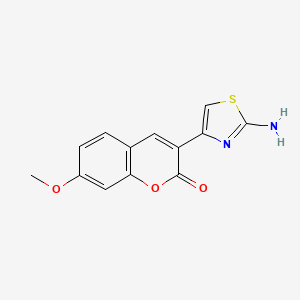

3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-3-2-7-4-9(10-6-19-13(14)15-10)12(16)18-11(7)5-8/h2-6H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXCCJXLDRTQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3-(2-Aminothiazol-4-yl)-7-methoxy-2H-chromen-2-one: A Technical Whitepaper

Executive Summary

The molecular hybridization of coumarin (2H-chromen-2-one) and 2-aminothiazole scaffolds yields compounds with profound pharmacological potential, particularly in antimicrobial, anti-inflammatory, and antiproliferative domains [1, 3]. This technical guide details the rational synthesis, isolation, and comprehensive spectral characterization of 3-(2-aminothiazol-4-yl)-7-methoxy-2H-chromen-2-one . By leveraging the Hantzsch thiazole synthesis, researchers can achieve high-yield cyclization. This document provides a self-validating protocol designed for application scientists and drug development professionals.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the classic Hantzsch thiazole cyclization [1, 4]. The choice of 3-(2-bromoacetyl)-7-methoxy-2H-chromen-2-one as an electrophilic precursor allows for a highly regioselective condensation with the binucleophilic thiourea.

Causality in Experimental Design:

-

Solvent Selection (Ethanol): Ethanol is chosen for its optimal boiling point (78 °C), which provides sufficient thermal energy to drive the bimolecular condensation and subsequent dehydration steps without causing thermal degradation of the coumarin lactone ring [4].

-

Equimolar Stoichiometry: Utilizing exact equimolar ratios of the α-haloketone and thiourea prevents the formation of unreacted starting material impurities, simplifying downstream recrystallization [1].

Caption: Step-by-step synthetic workflow for the Hantzsch thiazole cyclization.

Experimental Protocol: Self-Validating Workflow

Reagents and Equipment

-

Precursor: 3-(2-bromoacetyl)-7-methoxy-2H-chromen-2-one (1.0 eq)

-

Nucleophile: Thiourea (1.0 eq, >99% purity)

-

Solvent: Absolute Ethanol (AR grade)

-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel.

Step-by-Step Methodology

-

Dissolution: Suspend 10 mmol of 3-(2-bromoacetyl)-7-methoxy-2H-chromen-2-one in 30 mL of absolute ethanol in the round-bottom flask. Stir at ambient temperature for 5 minutes.

-

Addition: Add 10 mmol (0.76 g) of thiourea in a single portion. Validation checkpoint: The suspension may briefly clear before a color change indicates the onset of the intermediate formation.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C bath temperature) with continuous stirring for 45 minutes [4].

-

Precipitation: Remove the flask from the heat source. Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes to maximize precipitation [1].

-

Filtration: Collect the crude crystalline solid via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted thiourea and hydrobromic acid byproducts.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/DMF mixture. Dry under vacuum at 50 °C for 12 hours to yield the pure title compound as a yellow crystalline solid.

Analytical Characterization

Rigorous structural elucidation requires a multi-modal approach combining FT-IR, NMR, and High-Resolution Mass Spectrometry (HRMS) [1, 2].

Caption: Multi-modal analytical workflow for structural verification.

Spectroscopic Data Summary

Table 1: Expected FT-IR (UATR) Spectral Assignments [1, 3]

| Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Diagnostic Significance |

| ~3420, 3250 | N-H stretching (primary amine) | Confirms the 2-aminothiazole moiety. |

| ~1705 | C=O stretching (lactone) | Validates the integrity of the coumarin ring. |

| ~1610 | C=N stretching (thiazole) | Indicates successful thiazole cyclization. |

| ~1250, 1050 | C-O-C stretching (methoxy) | Confirms the 7-methoxy substitution. |

Table 2: Expected ¹H NMR (400 MHz, DMSO-d₆) Assignments [2, 4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | Singlet | 1H | Coumarin C4-H (highly deshielded by lactone & thiazole) |

| 7.80 | Doublet (J=8.5 Hz) | 1H | Coumarin C5-H |

| 7.45 | Singlet | 1H | Thiazole C5'-H |

| 7.20 | Broad Singlet | 2H | -NH₂ (exchangeable with D₂O) |

| 7.05 | Doublet of Doublets | 1H | Coumarin C6-H |

| 6.95 | Doublet (J=2.5 Hz) | 1H | Coumarin C8-H |

| 3.88 | Singlet | 3H | -OCH₃ (7-methoxy group) |

Note: The highly deshielded singlet at ~8.55 ppm is the definitive marker for the coumarin C4 proton, confirming that substitution occurred at the C3 position [2].

Mass Spectrometry (HRMS)

High-resolution mass spectrometry (ESI-TOF) should yield an [M+H]+ peak at m/z 275.0485 (calculated for C₁₃H₁₁N₂O₃S⁺). The isotopic pattern will lack the characteristic M+2 peak of bromine, confirming the complete substitution and cyclization of the bromoacetyl precursor [1].

References

-

International Journal of Research and Review. "Synthesis and Characterization of Some New Schiff Bases Containing Coumarin Moiety." IJRRR. Available at: [Link]

-

Manojlovic, N., et al. "Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives." Journal of the Serbian Chemical Society. Available at: [Link]

Advanced One-Pot Multicomponent Synthesis of Novel Thiazoles Linked to 2H-Chromen-2-one: A Technical Whitepaper

Executive Summary

The rational design of molecular hybrids is a cornerstone of modern medicinal chemistry. By fusing two or more privileged pharmacophores into a single molecular framework, researchers can achieve synergistic biological effects while overcoming the limitations of individual moieties. The hybridization of 2H-chromen-2-one (coumarin) with thiazole rings has emerged as a highly effective strategy for developing potent antimicrobial, antioxidant, and antidiabetic agents.

Traditionally, synthesizing these complex heterocycles required tedious, multi-step linear pathways characterized by intermediate isolation, high solvent waste, and low overall yields. Today, the paradigm has shifted toward One-Pot Multicomponent Reactions (MCRs) . This whitepaper provides an in-depth technical guide to the autonomous, one-pot synthesis of coumarin-thiazole hybrids, detailing the mechanistic causality, self-validating experimental protocols, and the profound pharmacological utility of the resulting compounds.

Mechanistic Rationale & Chemical Autonomy

The success of a one-pot multicomponent synthesis relies on the orthogonal reactivity of the starting materials, ensuring that multiple bond-forming events occur in a highly ordered sequence without cross-reactivity. The synthesis of thiazole-linked 2H-chromen-2-ones typically leverages an adapted Hantzsch Thiazole Synthesis cascade (1[1]).

The Causality of the Cascade

-

Activation via α-Halogenation: The sequence begins with 3-acetyl-2H-chromen-2-one. The electron-withdrawing nature of the coumarin lactone ring increases the acidity of the acetyl protons, facilitating rapid α-halogenation (using reagents like Br2/CHCl3 ) to yield the highly reactive electrophile, 3-(2-bromoacetyl)-2H-chromen-2-one (2[2]).

-

Nucleophilic Attack & Condensation: In the one-pot vessel, thiosemicarbazide (or thiourea) undergoes initial condensation with an aryl aldehyde or isatin derivative to form a transient thiosemicarbazone intermediate.

-

Cyclodehydration: The sulfur atom of the thiosemicarbazone, acting as a potent "soft" nucleophile, attacks the α-carbon of the bromoacetyl group. Subsequent intramolecular cyclodehydration is driven by the thermodynamic stability of the resulting fully aromatized thiazole ring.

By conducting this in a single pot, the equilibrium is continuously driven forward, maximizing atom economy and eliminating the need for intermediate purification.

Figure 1: One-pot multicomponent synthesis workflow for coumarin-thiazole hybrids.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high yield, the following protocol utilizes ultrasound irradiation. Acoustic cavitation accelerates mass transfer and localizes extreme temperatures at the microscopic level, reducing reaction times from hours to minutes while maintaining a mild bulk temperature (3[3]).

Step-by-Step Workflow

-

Precursor Assembly: In a 50 mL round-bottom flask, combine equimolar amounts (2.0 mmol) of 3-(2-bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and the selected aryl aldehyde.

-

Solvent & Catalyst Addition: Add 30 mL of dioxane and a catalytic amount of triethylamine (TEA) (0.2 g, 2.0 mmol).

-

Ultrasonic Irradiation: Immerse the flask in an ultrasonic water bath maintained at 50–60 °C for 30 minutes.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The complete disappearance of the highly UV-active 3-(2-bromoacetyl)-2H-chromen-2-one spot confirms reaction completion.

-

-

Isolation via Dielectric Shift: Pour the reaction mixture into 100 mL of ice-cold distilled water.

-

Causality: The sudden shift in the solvent's dielectric constant forces the highly lipophilic coumarin-thiazole hybrid to precipitate instantly, leaving unreacted polar byproducts in the aqueous phase.

-

-

Purification: Filter the yellow precipitate under vacuum, wash with cold ethanol, and recrystallize from dioxane to yield the analytically pure compound.

Quantitative Data: Reaction Optimization

The efficiency of the one-pot synthesis is highly dependent on the choice of catalyst and energy source. The table below summarizes the optimization parameters for synthesizing a standard coumarin-thiazole derivative, demonstrating the superiority of green chemistry techniques like silica sulfuric acid catalysis and ultrasound irradiation (4[4]).

| Entry | Catalyst | Solvent | Temperature / Method | Time | Yield (%) |

| 1 | None | Ethanol | Reflux (78°C) | 12.0 h | 45% |

| 2 | Piperidine | Ethanol | Reflux (78°C) | 8.0 h | 60% |

| 3 | Acetic Acid (cat.) | DMF/Ethanol | Reflux (85°C) | 3.0 h | 85% |

| 4 | Silica Sulfuric Acid (5 mol%) | Dry Ethanol | Reflux (78°C) | 1.5 h | 92% |

| 5 | Triethylamine (1 eq.) | Dioxane | Ultrasound (50°C) | 0.5 h | 94% |

Table 1: Comparative analysis of reaction conditions for the multicomponent synthesis of coumarin-thiazole hybrids. Ultrasound combined with TEA provides the highest yield in the shortest timeframe.

Pharmacological Profiling & Target Pathways

Coumarin-thiazole hybrids are not just synthetic curiosities; they are highly active biological agents. The unique planar structure of the 2H-chromen-2-one moiety allows for effective π−π stacking with aromatic residues in target proteins, while the thiazole ring acts as a versatile hydrogen bond acceptor (5[5]).

Recent biological assessments have demonstrated their potent antibacterial properties, particularly against multidrug-resistant (MDR) strains like Mycobacterium tuberculosis and Enterococcus faecalis. These hybrids function by inhibiting critical bacterial enzymes such as DNA gyrase and the enoyl acyl carrier protein reductase (InhA). Furthermore, owing to their specific surface interactions, these hybrids have shown a remarkable ability to disrupt bacterial biofilms, a critical factor in overcoming antimicrobial resistance (6[6]).

Figure 2: Biological mechanism of action for coumarin-thiazole antibacterial hybrids.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. connectjournals.com [connectjournals.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-aryl-4-({2-[4-(6-substituted-coumarin-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}methyl/ethyl)-sydnones using silica sulfuric acid and their antidiabetic, DNA cleavage activity - Arabian Journal of Chemistry [arabjchem.org]

- 5. journaljpri.com [journaljpri.com]

- 6. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

Mechanochemical Synthesis of 2H-Chromen-2-one/Thiazole Hybrids: A Paradigm Shift in Green Medicinal Chemistry

Abstract: The fusion of 2H-chromen-2-one (coumarin) and thiazole scaffolds yields privileged hybrid molecules with profound antimicrobial, anti-inflammatory, and anticancer profiles. Historically, synthesizing these derivatives relied on solvent-intensive, high-temperature protocols that generated substantial hazardous waste. As a Senior Application Scientist, I present this technical whitepaper to elucidate the causality, mechanics, and protocols of green mechanochemistry —a solvent-free approach that utilizes mechanical force to drive the Hantzsch cyclocondensation. This guide provides self-validating workflows, kinetic rationales, and quantitative benchmarking for drug development professionals seeking to optimize atom economy and minimize E-factors.

The Causality of Mechanochemical Activation

In conventional solution-phase synthesis, solvents act as the medium for mass transfer and kinetic energy distribution. However, in the synthesis of complex heterocyclic hybrids like 2H-chromen-2-one/thiazoles, bulk dissolution often leads to side reactions, extended heating times, and difficult isolation procedures [1].

Mechanochemistry bypasses the need for bulk dissolution. By utilizing planetary ball mills or acoustic mixers, kinetic energy is transferred directly to the chemical bonds via shear, friction, and impact forces.

-

Localized Hot Spots: The collision of grinding media (e.g., Zirconium dioxide balls) generates microscopic "hot spots" of extreme pressure and temperature, providing the activation energy required for cyclocondensation without heating the bulk material.

-

Surface Renewal: Continuous grinding constantly exposes fresh, highly reactive surfaces of the solid reactants, driving the reaction forward at rates exponentially faster than diffusion-limited solvent reactions [2].

-

Catalytic Proximity: Using solid acid catalysts like Silica Triflate (STF) or L-proline ensures that proton donation occurs in immediate physical proximity to the reactive carbonyl and amine centers, drastically reducing the required catalyst loading [1, 4].

Mechanistic Pathway: The Solid-State Hantzsch Reaction

The mechanochemical synthesis of coumarinyl-thiazoles typically follows a modified Hantzsch thiazole synthesis. The reaction involves a three-component or two-component one-pot condensation between a 3-(bromoacetyl)-2H-chromen-2-one derivative and a thioamide or thiosemicarbazide [1, 3].

Caption: Workflow of the solvent-free mechanochemical Hantzsch synthesis of coumarinyl-thiazole hybrids.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes a specific physical or spectroscopic checkpoint to confirm causality and reaction progression.

Protocol: One-Pot Synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones

Equipment: Planetary Ball Mill (e.g., Retsch PM 100), 25 mL Zirconium oxide (ZrO₂) grinding jars, 5 mm ZrO₂ grinding balls.

Step 1: Stoichiometric Loading & Catalyst Introduction

-

Weigh 1.0 mmol of 3-(2-bromoacetyl)-2H-chromen-2-one and 1.0 mmol of the corresponding phenylthiourea or thiosemicarbazide.

-

Add 10 mol% of Silica Triflate (STF) or L-proline as the solid acid catalyst [1, 4].

-

Causality Checkpoint: Ensure the Ball-to-Powder Ratio (BPR) is strictly maintained at 10:1 by weight. A lower BPR results in insufficient kinetic energy transfer, while a higher BPR causes excessive degradation of the organic scaffolds.

Step 2: Mechanochemical Milling

-

Seal the ZrO₂ jar and mill at a frequency of 25 Hz for 20 minutes.

-

Self-Validation (In-Process): Pause the mill at the 10-minute mark. Extract a 5 mg aliquot and perform a rapid FT-IR analysis. The disappearance of the aliphatic ketone carbonyl stretch (~1690 cm⁻¹) and the emergence of the C=N stretch (~1610 cm⁻¹) validates the intermediate cyclization phase.

Step 3: Green Isolation and Purification

-

Upon completion (20 mins), extract the solid mixture. The hallmark of this green protocol is the avoidance of column chromatography [1].

-

Wash the crude solid with 10 mL of warm, distilled water to dissolve the catalyst (if using L-proline) and unreacted water-soluble byproducts.

-

Filter and recrystallize the residue from a minimal amount of green solvent (e.g., bio-ethanol or PEG-600) [4].

-

Self-Validation (Final): Confirm the product via ¹H NMR. The diagnostic singlet of the thiazole C5-H proton should appear prominently around δ 7.40–7.55 ppm, and the coumarin C4-H proton should remain intact at δ 8.00–8.20 ppm [2].

Quantitative Benchmarking: Conventional vs. Mechanochemical

The transition to mechanochemistry is not merely an environmental choice; it is a profound optimization of chemical kinetics. The table below summarizes the quantitative advantages of the ball-milling approach compared to traditional reflux methods.

| Parameter | Conventional Reflux (Ethanol/AcOH) | Green Mechanochemistry (Ball Mill) | Causality / Scientific Rationale |

| Reaction Time | 4 to 8 hours | 15 to 20 minutes | High-energy micro-collisions bypass the diffusion limits of bulk solvents [1, 3]. |

| Yield (%) | 65% – 75% | 90% – 98% | Absence of solvent prevents competitive side-reactions and product solvation losses [1]. |

| E-Factor | > 50 (High waste) | < 2 (Near-zero waste) | Elimination of reaction solvents and chromatographic silica drastically reduces waste [4]. |

| Catalyst Recovery | Difficult / Lost in workup | High (Up to 6 runs) | Solid catalysts like STF can be easily filtered from the aqueous wash and reused [1]. |

Conclusion

The synthesis of 2H-chromen-2-one/thiazole derivatives via mechanochemistry represents a critical intersection of green chemistry and advanced drug discovery. By replacing thermal convection and solvent diffusion with direct mechanical energy, researchers can force Hantzsch cyclocondensations to completion in minutes rather than hours. This methodology not only satisfies the stringent requirements of modern environmental regulations (low E-factor, high atom economy) but also provides superior yields and streamlined purification pathways.

References

- Aqlan, F., Almaghrabi, O. A., Saleh, T. S., & Al-Bogami, A. S. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2H-chromen-2-one moiety. HETEROCYCLES, 104(12).

- El-Wahab, A., et al. (2024).

- Karamthulla, S., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI / Open Access.

- Aparna, et al. (n.d.). An expedient one-pot tandem method for the synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones under green conditions.

Engineering 7-Methoxycoumarin Derivatives: Physicochemical Profiling and Applications in Fluorescent Prodrug Development

Introduction & Structural Rationale

7-Methoxycoumarin (commonly known as Herniarin) and its functionalized derivatives represent a critical class of polycyclic aromatic compounds in modern drug development and molecular imaging[1]. Characterized by a 1-benzopyran-2-one core, these molecules offer a compact, π-conjugated scaffold that is highly responsive to solvent polarity and hydrogen-bonding dynamics[1],[2]. As a Senior Application Scientist, I approach the utilization of 7-methoxycoumarin not merely as a structural building block, but as a tunable photophysical engine. By engineering specific functional groups at the C3 or C4 positions (e.g., acetic acid or carboxylic acid moieties), we can precisely modulate their membrane permeability, fluorescence quantum yield, and susceptibility to enzymatic cleavage[3].

Physicochemical and Photophysical Profiling

The foundational utility of 7-methoxycoumarin stems from its neutral, hydrophobic nature, which provides excellent baseline membrane permeability[1]. Advanced polarizable Quantum Mechanics/Molecular Mechanics (QM/MM) studies coupled with molecular dynamics (MD) reveal that the carbonyl oxygen of the coumarin ring engages in strong, directional hydrogen bonding with aqueous solvents[2]. This specific solute-solvent interaction is the primary driver behind the broadening of its low-energy UV-visible absorption bands in physiological environments[2].

Table 1: Fundamental Physical Properties of 7-Methoxycoumarin (Herniarin)

| Property | Value | Analytical Significance |

| CAS Number | 531-59-9[1] | Standardized chemical identification. |

| Molecular Weight | 176.17 g/mol | Low MW ensures high ligand efficiency. |

| Melting Point | 115–121 °C | Indicates high crystalline stability. |

| Water Solubility | ~0.5 g/L[1] | Hydrophobicity necessitates organic co-solvents for stock solutions. |

| Organoleptic Profile | Balsamic, sweet, tonka[1],[4] | Utilized as a biomarker/aroma standard[1]. |

Table 2: Photophysical Properties of Key 7-Methoxycoumarin Derivatives

| Derivative | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ) | Molar Extinction (ε) |

| 7-Methoxycoumarin-4-acetic acid (MCA) | 322–324 nm | 381 nm | 0.18 (in Methanol) | 11,820 cm⁻¹/M[5],[6],[7] |

| 7-Methoxycoumarin-3-carboxylic acid | 355 nm | 405 nm | N/A | N/A[8] |

Expertise & Experience Note: When quantifying the fluorescence emission spectrum of these derivatives, the experimental protocol must be a self-validating system. Samples must be prepared in 1 cm pathlength quartz cells with an optical absorbance strictly maintained below 0.1 at the excitation wavelength. This mitigates the inner-filter effect, ensuring uniform photon illumination across the sample volume and preventing artificial quenching of the emission profile[6].

Chemical Reactivity & Synthesis Methodologies

Reproducible synthesis of 7-methoxycoumarin derivatives requires strict control over reaction kinetics and thermodynamics. Below are two field-proven protocols for generating functionalized derivatives used in bioconjugation and prodrug synthesis.

Protocol 1: Radical Bromination to 3-Bromo-4-bromomethyl-7-methoxycoumarin

Objective: Functionalize the allylic/benzylic position for downstream amination or bioconjugation[9]. Causality: Direct bromination with N-bromosuccinimide (NBS) requires a radical initiator. Dibenzoyl peroxide (DBP) is chosen, but its half-life at reflux in carbon tetrachloride is relatively short. A single bulk addition of DBP often leads to stalled mono-bromination. Stepwise addition ensures a continuous, steady-state concentration of radicals, driving the thermodynamic conversion to the fully dibrominated product[9].

Step-by-Step Methodology:

-

Initiation: Suspend 1.9 g (10 mmol) of 7-methoxy-4-methylcoumarin and 3.91 g (22 mmol) of NBS in 100 mL of carbon tetrachloride[9].

-

Catalysis: Add an initial 30 mg of dibenzoyl peroxide (DBP) to the mixture[9].

-

Reflux & Kinetic Control: Heat the mixture to reflux for 24 hours. To maintain radical propagation, add supplementary 30 mg aliquots of DBP every 2 hours for the first 8 hours (total initiator amount: 150 mg)[9].

-

Isolation: Filter the hot mixture to remove insoluble succinimide byproducts. Concentrate the filtrate under vacuum[9].

-

Validation: Recrystallize the precipitate from benzene. Confirm structural integrity via ¹H-NMR by verifying the disappearance of the C4-methyl singlet and the appearance of a bromomethyl singlet[9],[10].

Protocol 2: Synthesis of 7-Methoxycoumarin-3-carboxylic acid

Objective: Create a fluorescent scaffold for peptide labeling or prodrug protecting groups[8],[3]. Causality: The Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid is thermodynamically driven by the formation of the highly stable, conjugated coumarin ring system following cyclization and the elimination of acetone and CO₂[3].

Step-by-Step Methodology:

-

Condensation: React 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid in the presence of a catalytic base to form the coumarin core[3].

-

Esterification (For Prodrugs): To form a cell-cleavable protecting group, treat the resulting carboxylic acid with a base and chloromethyl chlorosulfate to yield the chloromethyl ester[3].

-

Validation: Analyze via High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR to verify the ester linkage[10].

Application: Fluorescent, Cell-Cleavable Prodrug Protecting Groups

One of the most sophisticated applications of 7-methoxycoumarin derivatives is their deployment as fluorescent protecting groups for charged therapeutics, such as phosphonate-based drugs (e.g., HMBPP analogues)[3].

Phosphonates are negatively charged at physiological pH, which acts as a severe barrier to cellular entry[3]. By masking the phosphonate with a 7-methoxycoumarin-3-carboxylic acid ester, the prodrug becomes lipophilic and readily internalizes across the cell membrane[3],[11]. Once intracellular, endogenous esterases cleave the protecting group. This dual-action mechanism liberates the active drug (which has been shown to stimulate Vγ9Vδ2 T-cells with an EC50 of 0.018 µM) while simultaneously releasing the fluorescent coumarin byproduct[3].

Because the fluorescence of the cleaved byproduct is highly pH-dependent and compartmentalized, it enables a "no-wash" real-time analysis of biological deprotection[3],[11]. Furthermore, the coumarin ester exhibits exceptionally low cytotoxicity (IC50 > 100 µM), preserving the integrity of the cellular assay without inducing off-target apoptosis[3],[11].

Workflow of 7-methoxycoumarin-derived prodrug internalization, cleavage, and fluorescence tracking.

References

-

7-Methoxycoumarin-4-acetic acid, OMLC.[Link]

-

Showing Compound Herniarin (FDB000963), FooDB. [Link]

-

H. Coumarins H05. 7-Methoxycoumarin-4-acetic acid, PhotochemCAD.[Link]

-

Sourcing Natural Aroma Chemicals: The Case for 7-Methoxycoumarin (CAS 531-59-9), nbinno.[Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS, Heterocycles (Clockss).[Link]

-

Synthesis and biological evaluation of some new coumarin derivatives as potential antimicrobial, analgesic and anti-inflammatory, Der Pharma Chemica.[Link]

-

Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group, NIH/PMC. [Link]

-

The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study, NIH/PMC.[Link]

-

Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group, ResearchGate.[Link]

Sources

- 1. Showing Compound Herniarin (FDB000963) - FooDB [foodb.ca]

- 2. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]

- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 7. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Comprehensive Analytical Guide

Executive Summary

The molecular hybridization of coumarin (2H-chromen-2-one) and 2-aminothiazole scaffolds has yielded a privileged class of pharmacophores with profound implications in oncology and infectious diseases. Specifically, 3-(2-aminothiazol-4-yl)-2H-chromen-2-one has emerged as a highly potent inhibitor of critical receptor tyrosine kinases, including EGFR 1 and CDK2 2. However, before any biological evaluation can commence, the structural integrity of the synthesized hybrid must be unequivocally proven.

As an application scientist, I approach structural elucidation not as a checklist of spectral peaks, but as a self-validating, orthogonal system. This whitepaper details the causal logic behind the synthesis and the rigorous analytical framework required to confirm the architecture of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one.

The Synthetic Genesis: Hantzsch Thiazole Pathway

To elucidate a structure, one must first understand its chemical genesis. The construction of this hybrid molecule relies on the highly efficient Hantzsch thiazole synthesis 3.

Step-by-Step Experimental Protocol

-

Knoevenagel Condensation (Preparation of 3-Acetylcoumarin): Methodology: In a round-bottom flask, combine salicylaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4 hours. Causality: Piperidine acts as a base to deprotonate the active methylene of ethyl acetoacetate, initiating a nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and dehydration yield the stable 3-acetylcoumarin precipitate [[4]]().

-

Regioselective α-Bromination: Methodology: Dissolve 3-acetylcoumarin in a 5:1 mixture of chloroform and acetonitrile. Add N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TSA) catalyst. Reflux for 4 hours 4. Causality: The acetyl group's alpha-carbon is highly activated by the adjacent carbonyl. Bromination strictly occurs here, creating an excellent leaving group necessary for the upcoming nucleophilic substitution.

-

Hantzsch Cyclization: Methodology: Dissolve the isolated 3-(bromoacetyl)coumarin (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. Reflux for 6 hours. Cool the mixture, neutralize with 10% Na₂CO₃, and recrystallize the precipitate from ethanol. Causality: The highly nucleophilic sulfur of thiourea attacks the alpha-carbon, displacing the bromide. The intermediate then undergoes an intramolecular condensation where the primary amine attacks the carbonyl carbon, dehydrating to form the fully aromatic 2-aminothiazole ring 3.

Step-by-step Hantzsch synthetic workflow for 3-(2-aminothiazol-4-yl)-2H-chromen-2-one.

Orthogonal Structural Elucidation Strategy

A single analytical technique is prone to misinterpretation. We must employ a multi-modal approach where FT-IR, 1D NMR, 2D NMR, and HRMS interlock to form a self-validating proof of structure.

Vibrational Spectroscopy (FT-IR)

FT-IR provides rapid confirmation of functional group transformations. The conversion of the alpha-bromo ketone to an aminothiazole eliminates the ketone C=O stretch. Crucially, the appearance of forked absorption bands around 3422 cm⁻¹ and 3300 cm⁻¹ confirms the presence of the primary amine (-NH₂) on the thiazole ring 4. The lactone C=O stretch of the coumarin core must remain intact at ~1710 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for mapping the atom-level electronic environment.

¹H NMR (Proton Environment):

-

The Coumarin H-4 Proton: This proton is highly diagnostic. Because it is conjugated with the lactone carbonyl and resides adjacent to the newly formed, electron-withdrawing thiazole ring at C-3, it is heavily deshielded. It appears as a sharp singlet far downfield at δ ~8.50 ppm.

-

The Amine Protons (-NH₂): These appear as a broad singlet (integrating for 2H) around δ 7.10 ppm. Causality of D₂O Exchange: Because primary amines undergo quadrupolar relaxation and hydrogen bonding, their signals are broad and can overlap with aromatic protons. By adding heavy water (D₂O) to the NMR tube, the labile amine protons rapidly exchange with deuterium, effectively silencing their NMR signal. The disappearance of this peak definitively proves it belongs to the -NH₂ group.

¹³C NMR (Carbon Backbone): The carbon backbone reveals the highly deshielded nature of the heteroaromatic system. The thiazole C-2' (the carbon bonded to both Nitrogen, Sulfur, and the exocyclic NH₂ group) resonates distinctly around δ 168.0 ppm 5.

2D NMR: The Connectivity Proof (HMBC)

To unequivocally prove the covalent linkage between the two pharmacophores, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. While 1D NMR confirms the presence of both rings, it cannot rule out a physical mixture or a structural isomer. HMBC detects long-range (2- to 3-bond) carbon-proton scalar couplings. A definitive cross-peak between the coumarin H-4 proton and the thiazole C-4' carbon provides the absolute proof of connectivity, validating the hybrid scaffold.

Quantitative Data Summary

| Analytical Technique | Target Nucleus / Bond | Expected Signal / Value | Diagnostic Significance |

| FT-IR | N-H (Primary Amine) | ~3422 cm⁻¹, 3300 cm⁻¹ | Confirms thiazole ring amination 4. |

| FT-IR | C=O (Lactone) | ~1710 cm⁻¹ | Validates intact coumarin core. |

| ¹H NMR (400 MHz) | Coumarin H-4 | Singlet, δ ~8.50 ppm | Deshielded by adjacent thiazole at C-3. |

| ¹H NMR (400 MHz) | Thiazole H-5' | Singlet, δ ~7.30 ppm | Confirms cyclization of the thiazole ring. |

| ¹H NMR (400 MHz) | -NH₂ Protons | Broad singlet, δ ~7.10 ppm | D₂O exchangeable; proves primary amine. |

| ¹³C NMR (100 MHz) | Thiazole C-2' | δ ~168.0 ppm | Highly deshielded carbon bonded to N and S 5. |

| HRMS (ESI-TOF) | [M+H]⁺ Ion | m/z 245.0385 (Calc.) | Confirms exact molecular formula (C₁₂H₈N₂O₂S). |

Biological Relevance & Target Pathway

Once synthesized and structurally verified, 3-(2-aminothiazol-4-yl)-2H-chromen-2-one serves as a potent inhibitor of receptor tyrosine kinases. The 2-aminothiazole moiety acts as a crucial hydrogen bond donor/acceptor system within the ATP-binding hinge region of kinases like EGFR and CDK2 2. Simultaneously, the coumarin core provides hydrophobic interactions, anchoring the molecule in the active site. This dual-action binding halts autophosphorylation, shutting down downstream MAPK/PI3K signaling and arresting tumor cell proliferation 1.

EGFR signaling cascade illustrating the inhibitory action of the coumarin-thiazole hybrid scaffold.

Conclusion

The structural elucidation of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one requires a rigorous, multi-disciplinary approach. By coupling the predictive nature of the Hantzsch synthesis with the orthogonal validation provided by FT-IR, D₂O-exchanged 1H NMR, HMBC 2D NMR, and HRMS, researchers can confidently confirm the architecture of this privileged scaffold before advancing to critical in vitro and in vivo biological assays.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I 2 catalysis: DFT, molecular dockings, and pharmacokinetic pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09930G [pubs.rsc.org]

Preliminary Biological Screening of Aminothiazole-Coumarin Compounds: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a paradigm known as molecular hybridization, has unlocked new frontiers in drug discovery. This guide focuses on a particularly compelling class of hybrid molecules: aminothiazole-coumarin compounds. By covalently linking the versatile 2-aminothiazole ring with the privileged coumarin scaffold, researchers have developed a platform for generating compounds with a diverse spectrum of pharmacological activities.[1] The rationale is elegantly simple yet powerful: to create novel chemical entities with synergistic or enhanced biological activities, potentially overcoming the limitations of the parent molecules.[1][2]

This document, written from the perspective of a Senior Application Scientist, provides a technical overview of a robust, multi-tiered strategy for the preliminary biological screening of novel aminothiazole-coumarin derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of evaluation that progresses logically from computational prediction to cellular and biochemical assays.

Phase 1: In Silico Prioritization - The Rationale for Molecular Docking

Before committing resources to chemical synthesis and wet-lab screening, a crucial first step is the in silico evaluation of the designed compounds. Molecular docking serves as a powerful predictive tool to assess the binding affinity and interaction patterns of ligands with specific biological targets.[3] This computational method is invaluable for prioritizing candidates that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery pipeline.

Aminothiazole-coumarin hybrids have been successfully docked against a range of validated targets, including protein kinases (e.g., Tyrosine Kinase, CDK2) and bacterial enzymes like DNA gyrase, which are implicated in cancer and infectious diseases, respectively.[3][4][5][6] The primary output, a docking score, provides a quantitative estimate of binding affinity, while visual analysis of the docked pose reveals key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex.[4][5]

Caption: Workflow for in silico screening via molecular docking.

Phase 2: Foundational Cytotoxicity Screening

The first and most critical in vitro assessment for any compound with therapeutic potential is the evaluation of its cytotoxic profile. This step determines the concentration at which a compound exhibits toxicity towards cells, a fundamental parameter for establishing a therapeutic window. We employ colorimetric assays, such as the MTT or XTT assays, which measure cellular metabolic activity as an indicator of cell viability.[7][8][9]

The core principle of the MTT assay involves the cleavage of the yellow tetrazolium salt (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) by mitochondrial dehydrogenases in viable cells, producing a purple formazan product.[10] The amount of formazan formed, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[9][10] It is imperative to screen compounds against both cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) to ascertain a selectivity index—a measure of a compound's preferential toxicity towards cancer cells.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the aminothiazole-coumarin compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Data Acquisition: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a structured table for clear comparison of potency and selectivity.

| Compound ID | Cancer Cell Line 1 (e.g., HeLa) IC₅₀ (µM) | Cancer Cell Line 2 (e.g., MCF-7) IC₅₀ (µM) | Normal Cell Line (e.g., HEK293) IC₅₀ (µM) | Selectivity Index (SI)* |

| AC-01 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| AC-02 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Doxorubicin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Phase 3: Antimicrobial Activity Screening

Given the well-documented antimicrobial properties of both thiazole and coumarin scaffolds, a primary screen for antibacterial and antifungal activity is essential.[2][6][11] The standard methods employed are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of antimicrobial potential.[12][13][14]

The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[12][14] This quantitative measure is crucial for comparing the potency of different compounds.

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[15]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Cephalosporin, Amphotericin B) should be run in parallel.[6][16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[17]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[12]

Data Presentation: Antimicrobial Activity

Tabulate the MIC values against a panel of relevant microbial strains.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| AC-01 | Data to be determined | Data to be determined | Data to be determined |

| AC-02 | Data to be determined | Data to be determined | Data to be determined |

| Ciprofloxacin | ≤1 | ≤0.5 | N/A |

| Amphotericin B | N/A | N/A | ≤1 |

Phase 4: Antioxidant Capacity Evaluation

Coumarin derivatives are well-known for their antioxidant properties.[2] Evaluating the ability of the new hybrid compounds to scavenge free radicals is a common and valuable component of a preliminary screening cascade. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for this purpose.[18][19]

Both methods are based on a similar principle: a stable radical (DPPH• or ABTS•⁺) with a characteristic color is reduced by the antioxidant compound, leading to a decrease in absorbance that can be measured spectrophotometrically.[20] The ABTS assay is often considered more sensitive due to its faster reaction kinetics.[18][21]

Caption: Conceptual diagram of free radical scavenging by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Solution Preparation: Prepare a stock solution of the test compounds in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

-

Measurement: Measure the absorbance at 515-517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined graphically. Ascorbic acid or Trolox is typically used as a positive control.[19]

Phase 5: Preliminary Mechanistic Insight - DNA Interaction

For compounds that exhibit high potency in cytotoxicity or antimicrobial assays, gaining early insight into their mechanism of action is highly advantageous. Both coumarin and thiazole moieties have been implicated in interactions with DNA.[22] A DNA cleavage assay can serve as an effective preliminary screen to determine if the compounds can induce strand breaks in plasmid DNA, suggesting a potential mechanism of action involving DNA damage.[23][24]

Experimental Protocol: Plasmid DNA Cleavage Assay

-

Reaction Setup: In a microcentrifuge tube, incubate a fixed amount of supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Electrophoresis: Stop the reaction by adding a loading dye. Analyze the DNA samples by agarose gel electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: The conversion of the supercoiled DNA form (Form I) to the nicked circular form (Form II) or the linear form (Form III) indicates DNA cleavage activity.[25]

Conclusion

The preliminary biological screening of novel aminothiazole-coumarin compounds is a systematic process that builds a comprehensive initial profile of a compound's activity. By progressing through a logical cascade—from in silico prediction to broad cytotoxicity and targeted antimicrobial and antioxidant assays—researchers can efficiently identify and prioritize promising lead candidates. Including early mechanistic studies, such as DNA cleavage assays, adds significant value by guiding future optimization and development efforts. This structured, evidence-based approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from chemical entity to clinical candidate.

References

-

Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. Scholars Research Library. Available at: [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link]

-

Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. Available at: [Link]

-

In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. ResearchGate. Available at: [Link]

-

Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. PMC. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

-

Synthesis and Molecular Docking Studies of Coumarinyl Thiazole as Cell Division Protein Kinase 2 Inhibitor. Asian Publication Corporation. Available at: [Link]

-

Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. PMC. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME NOVEL COMPOUNDS DERIVED FROM HYBDRID COUMARIN-THIAZOLE STRUCTURES. ResearchGate. Available at: [Link]

-

Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. PMC. Available at: [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Institute of Metal Physics. Available at: [Link]

-

Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Docking, synthesis and antimicrobial evaluation of some new thiazolyl coumarin derivatives. ResearchGate. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

-

Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. ResearchGate. Available at: [Link]

-

Avenues for antifungal drug discovery and development: where to now?. Taylor & Francis Online. Available at: [Link]

-

Structure-Based DNA-Targeting Strategies with Small Molecule Ligands for Drug Discovery. ResearchGate. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

-

DNA Cleavage and Small Molecule Libraries. ResearchGate. Available at: [Link]

-

Small Molecules for Enhancing the Precision and Safety of Genome Editing. PMC. Available at: [Link]

-

Cleaving DNA with DNA. PNAS. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

-

Mechanism of DNA Binding and Cleavage. Science and Education Publishing. Available at: [Link]

-

Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents. PMC. Available at: [Link]

-

Characterization and Biological Screening of Newly Synthesized Derivatives of Coumarin. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. imp.kiev.ua [imp.kiev.ua]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. journals.asm.org [journals.asm.org]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism of DNA Binding and Cleavage [pubs.sciepub.com]

- 25. pnas.org [pnas.org]

Mechanism of Action for Anticancer Aminothiazole Coumarins: A Technical Guide to Energy Restriction Mimetic Agents (ERMAs)

Executive Summary & Pharmacological Rationale

The hybridization of the coumarin (2H-chromen-2-one) nucleus with a 2-aminothiazole moiety represents a highly fruitful strategy in modern medicinal chemistry[1]. While both scaffolds independently exhibit broad biological activities, their covalent linkage generates novel chemical entities with enhanced target selectivity and the ability to overcome intrinsic drug resistance[1].

Recent phenotypic screening has identified specific aminothiazole-coumarin hybrids as potent Energy Restriction Mimetic Agents (ERMAs) [2]. These compounds target the cellular energy machinery of colorectal cancer (CRC) cells, inducing severe metabolic stress that culminates in apoptosis and cell cycle arrest[2]. As a Senior Application Scientist, understanding the causality behind these mechanisms—and the self-validating protocols required to prove them—is critical for advancing these lead compounds through the preclinical drug development pipeline.

Chemical Synthesis: The Hantzsch Thiazole Workflow

The most efficient and modular method for synthesizing 3-(2-amino-thiazol-4-yl)-coumarin derivatives is the Hantzsch thiazole synthesis[3]. This multi-step process allows for rapid generation of structure-activity relationship (SAR) libraries by varying the substituted thiourea[1].

Step-by-Step Synthesis Protocol

-

Step 1: Knoevenagel Condensation. React an appropriately substituted salicylaldehyde with ethyl acetoacetate in ethanol.

-

Causality: Piperidine is added as a basic catalyst to deprotonate the active methylene of ethyl acetoacetate, driving the nucleophilic attack to form 3-acetylcoumarin[4].

-

-

Step 2: Bromination. Treat the 3-acetylcoumarin with a brominating agent to yield the highly reactive 3-bromoacetylcoumarin intermediate[4].

-

Step 3: Hantzsch Cyclization. Condense the 3-bromoacetylcoumarin with a substituted thiourea (e.g., 4-bromophenylthiourea for compound 9b ) in refluxing ethanol[4].

-

Causality: The reaction proceeds via an imino thioether intermediate. Ethanol provides a protic environment that stabilizes this intermediate, facilitating rapid ring closure into the final aminothiazole-coumarin hybrid[3].

-

Caption: Experimental workflow from Hantzsch chemical synthesis to in vitro mechanistic validation.

Quantitative Efficacy & Structure-Activity Relationship (SAR)

Initial viability screening is conducted using the MTT colorimetric assay. Compounds possessing electron-withdrawing groups (e.g., 4-Br in compound 9b ) on the phenyl ring of the thiazole moiety demonstrate significantly higher potency than those with electron-releasing groups[5].

Self-Validating MTT Assay Protocol

-

Step 1: Cell Seeding. Seed colorectal cancer cells (HT-29 and HCT116) into 96-well plates at 5×10³ cells/well and incubate for 24 hours[1].

-

Causality: Utilizing both HT-29 (p53-mutant) and HCT116 (p53-wild-type) cell lines creates a self-validating system to determine if the compound's efficacy is dependent on the p53 tumor suppressor pathway[2].

-

-

Step 2: Compound Treatment. Treat cells with varying concentrations of the synthesized hybrids for 72 hours[1].

-

Step 3: MTT Addition & Solubilization. Add MTT solution (3-4 hours). Remove media and dissolve formazan crystals in DMSO[1].

-

Causality: Only viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan, directly linking metabolic respiration to the colorimetric output read at 570 nm[1].

-

Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead Aminothiazole-Coumarins[2][5]

| Compound | Substitution (R1) | Cell Line | p53 Status | IC₅₀ (µM) ± SD |

| 9b | 4-Br | HCT116 | Wild-Type | 0.38 ± 0.044 |

| 9b | 4-Br | HT-29 | Mutant | 0.53 ± 0.077 |

| 9f | 3-F | HCT116 | Wild-Type | 3.96 ± N/A |

| 9f | 3-F | HT-29 | Mutant | 2.56 ± N/A |

Molecular Mechanism of Action: The ERMA Pathway

Aminothiazole-coumarin hybrids exert their anticancer effects by acting as Energy Restriction Mimetic Agents (ERMAs). The molecular cascade follows a distinct, stress-induced pathway:

-

Metabolic Starvation & Oxidative Stress: Lead compounds (like 9b and 9f ) severely inhibit cellular glucose uptake while simultaneously increasing the production of Reactive Oxygen Species (ROS)[2].

-

AMPK Activation: The dual insult of glucose starvation (ATP depletion) and oxidative stress triggers the phosphorylation and activation of the AMP-activated protein kinase (AMPK), the cell's primary energy sensor[2].

-

mTOR Inhibition & Apoptosis: Activated AMPK subsequently inhibits the mTOR pathway, halting protein translation and triggering proteolytic cleavage of PARP alongside the downregulation of the anti-apoptotic protein Bcl-2[2].

Caption: The molecular signaling pathway of aminothiazole-coumarins acting as ERMAs.

Validating Apoptosis and Cell Cycle Arrest

To definitively prove the ERMA mechanism, researchers must employ self-validating immunoblotting and flow cytometry techniques.

Western Blotting Protocol (Pathway Confirmation)

-

Step 1: Lysis & Quantification. Lyse treated cells (72h) using RIPA buffer containing protease and phosphatase inhibitors. Quantify using a BCA assay to ensure equal protein loading.

-

Step 2: SDS-PAGE & Transfer. Resolve proteins and transfer to a PVDF membrane.

-

Step 3: Probing. Probe for PARP, Bcl-2, p-AMPK, total AMPK, and Cyclin D1[2].

-

Causality/Self-Validation: Probing for both phosphorylated AMPK (p-AMPK) and total AMPK is a mandatory self-validating step. It ensures that the increased signal is due to actual kinase activation (phosphorylation) rather than a generalized upregulation of protein synthesis[2]. β-actin must be used as the internal loading control.

-

Flow Cytometry (p53-Independent Cell Cycle Arrest)

Flow cytometry of cells treated with compound 9b reveals distinct, genetically dependent outcomes:

-

In p53-Mutant Cells (HT-29): Treatment induces a profound accumulation of cells in the G1 phase and a corresponding decrease in the G2/M phase[2]. This correlates directly with a reduction in Cyclin D1 expression[2]. Because HT-29 lacks functional p53, this proves the cell cycle arrest mechanism is p53-independent [2].

-

In p53-Wild-Type Cells (HCT116): Treatment causes a massive increase in the sub-G1 cell population (indicative of DNA fragmentation and dead cells), confirming aggressive apoptotic induction[2].

References

-

Design and synthesis of new energy restriction mimetic agents: Potent anti-tumor activities of hybrid motifs of aminothiazoles and coumarins Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of new energy restriction mimetic agents: Potent anti-tumor activities of hybrid motifs of aminothiazoles and coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Engineering the 2-Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies

Executive Summary

The 2-aminothiazole moiety is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates[1]. Its unique electronic distribution—featuring a hydrogen-bond donating amino group coupled with a hydrogen-bond accepting thiazole nitrogen—confers exceptional versatility in targeting diverse biological pathways, from kinase cascades in oncology to enzymatic targets in infectious diseases[2].

As application scientists, we do not merely look at empirical IC 50 values; we must analyze the steric and electronic causality behind molecular recognition. This whitepaper deconstructs the Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives, maps their biological targets, and provides a self-validating, step-by-step synthetic methodology for their preparation.

Core Structure-Activity Relationship (SAR) Dynamics

The 2-aminothiazole core offers three primary vectors for derivatization: the N2 amino group, and the C4/C5 positions of the heterocyclic ring[3]. Successful drug design requires a highly orchestrated balance of modifications across these vectors.

The N2 Amino Position (Solvent-Exposed / H-Bond Vector)

The N2 position is highly tolerant of structural diversification and serves as a primary site for chemical modification to optimize potency and pharmacokinetic properties[3].

-

Causality in Design: Acylation to form an amide linkage significantly enhances target affinity by rigidifying the conformation and providing additional hydrogen-bonding interactions[3].

-

Target Specificity: In the development of antitubercular agents, appending m-chlorobenzyl groups at this position optimizes lipophilicity for mycobacterial cell wall penetration[3]. In kinase inhibitors, the N2 substituent often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the incorporation of solubilizing groups (e.g., piperazine rings) without compromising binding affinity[2].

The C4 and C5 Positions (Hydrophobic Pocket Vectors)

Modifications at C4 and C5 are highly target-dependent and dictate the spatial geometry of the molecule within hydrophobic binding pockets.

-

Causality in Design: For inducible Nitric Oxide Synthase (iNOS) inhibitors, the introduction of appropriately sized alkyl groups at these positions dramatically improves selectivity over neuronal NOS (nNOS) by exploiting subtle volumetric differences in the enzyme active sites[4]. Conversely, introducing overly bulky or highly hydrophilic substituents at C4/C5 abolishes iNOS inhibitory activity due to steric clashes[4].

-

Target Specificity: In oncology applications, fusing the C4 and C5 positions into a saturated ring (e.g., 4,5,6,7-tetrahydrobenzo[d]thiazole) or incorporating 4,5-butylidene groups has been shown to maximize cytotoxicity against human lung cancer (H1299) and glioma (SHG-44) cell lines[2].

The Central Thiazole Core (The Anchor)

The central ring is the indispensable anchor.

-

Causality in Design: Attempts at bioisosteric replacement with oxazole or thiophene generally result in a precipitous drop in potency[3]. The co-planar arrangement of the thiazole ring with C4 aryl substituents is often a strict requirement for maintaining the necessary orbital overlap and geometric fit within the target protein[3].

Biological Target Mapping: The Src Kinase Paradigm

To illustrate the translational power of 2-aminothiazole SAR, we examine its role as a pan-Src kinase inhibitor template. High-throughput screening originally identified the bare 2-aminothiazole core as a weak Lck inhibitor[5]. Iterative SAR optimization—specifically the addition of a carboxanilide side chain and a 2-chloro-6-methylphenyl group—led to the discovery of Dasatinib (BMS-354825)[5].

Caption: Mechanism of Src family kinase inhibition by optimized 2-aminothiazole derivatives.

Quantitative SAR Data Synthesis

The table below synthesizes quantitative data from recent optimization campaigns, demonstrating the profound impact of specific substitutions on biological activity.

| Compound Scaffold / Derivative | Target / Cell Line | Key Substitution | Observed Activity (IC 50 ) | Reference |

| Dasatinib (BMS-354825) | pan-Src Kinase | N2-pyrimidine-piperazine, C5-carboxamide | Subnanomolar (<1 nM) | [5] |

| Compound 26b | H1299 (Lung Cancer) | 4,5,6,7-tetrahydrobenzo[d] fusion | 4.89 μM | [2] |

| Compound 26b | SHG-44 (Glioma) | 4,5,6,7-tetrahydrobenzo[d] fusion | 4.03 μM | [2] |

| Compound 5a | iNOS | 5-(1-methyl)ethyl, 4-methyl | Selective Inhibition | [4] |

| Compound II2 | PI3K | Chromane nucleus hybridization | 58.42 nM | [6] |

Synthetic Methodology: The Hantzsch Thiazole Synthesis

To translate these SAR designs into physical molecules, the Hantzsch synthesis remains the gold standard[1]. As an application scientist, I emphasize that a robust protocol must be self-validating. The following methodology utilizes a modern, catalyzed approach to ensure high atom economy and rapid kinetics.

Caption: Step-by-step mechanistic workflow of the Hantzsch 2-aminothiazole synthesis.

Self-Validating Experimental Protocol: Fe(III)/Iodine-Catalyzed One-Pot Synthesis

This protocol leverages an in situ generation of α-iodoketones, which are significantly more reactive than their bromo-counterparts, driving the reaction to completion rapidly[7].

Step 1: Reagent Preparation (Stoichiometric Control)

-

Action: In a round-bottom flask, combine the methyl aryl ketone (1.0 equiv) and thiourea (2.0 equiv).

-

Causality: An excess of thiourea is utilized to prevent the competitive self-condensation of the ketone and to drive the equilibrium of the initial nucleophilic attack forward.

Step 2: Catalyst Initiation (The Kinetic Driver)

-

Action: Add catalytic amounts of Iodine (10 mol%) and FeCl 3 ·6H 2 O (10 mol%) in PEG-400 solvent[7].

-

Causality: Iodine facilitates the in situ α-halogenation of the ketone. The Fe(III) acts as a redox catalyst, oxidizing the generated iodide back to iodine, creating a self-sustaining catalytic cycle[7]. PEG-400 serves as an eco-friendly, high-boiling solvent that stabilizes the transition states.

Step 3: Thermal Activation & Cyclization

-

Action: Stir the mixture in an oil bath at 110°C for 2-4 hours. Monitor the disappearance of the starting ketone via TLC (Hexane:Ethyl Acetate, 3:1).

-

Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and the subsequent dehydration step, which is the thermodynamic sink of the reaction[1].

Step 4: Isolation and Purification (Self-Validation)

-

Action: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the organic layer with saturated sodium thiosulfate (to quench residual iodine) and brine.

-

Causality: Self-Validation Check: If the reaction was successful, the organic layer will transition from a dark iodine color to a clear/pale yellow upon thiosulfate washing. Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and recrystallize from ethanol to yield the pure 2-aminothiazole derivative.

Conclusion

The 2-aminothiazole scaffold is a masterclass in molecular engineering. By systematically mapping the steric and electronic requirements of the N2, C4, and C5 positions, researchers can dial in selectivity for complex targets ranging from iNOS to pan-Src kinases. Coupled with highly efficient, catalytically driven Hantzsch synthesis protocols, this pharmacophore will continue to be a cornerstone of novel drug discovery.

References

-

PubMed. "Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor". NIH. URL:[Link]

-

PMC. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery". NIH. URL:[Link]

-

ResearchGate. "Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives". ResearchGate. URL:[Link]

-

PubMed. "Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents". NIH. URL: [Link]

-

ResearchGate. "Novel synthesis of 2‐Aminothiazoles via Fe(III)‐Iodine‐catalyzed Hantzsch‐type condensation". ResearchGate. URL:[Link]

-

ACS Publications. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib". ACS. URL:[Link]

-

PMC. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". NIH. URL:[Link]

-

International Journal of Pharmaceutical Sciences. "Recent Advances in 2-Aminothiazole Derivatives: Molecular Docking and Anti-Inflammatory Potential". IJPS. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Molecular Hybridization in Drug Discovery: The Therapeutic Potential of Coumarin-Thiazole Scaffolds

As application scientists, we face a recurring bottleneck in drug discovery: the rapid emergence of drug resistance against single-target therapeutic agents, particularly in oncology and infectious diseases. To overcome this, molecular hybridization—the strategic fusion of two or more distinct pharmacophores into a single entity—has emerged as a highly effective paradigm.

By conjugating the oxygen-rich benzopyrone core of coumarin with the nitrogen- and sulfur-containing five-membered thiazole ring, researchers can synthesize multi-targeting agents. This technical guide explores the causality behind the therapeutic efficacy of coumarin-thiazole hybrids, provides self-validating experimental workflows for their synthesis, and outlines the mechanistic pathways that make them exceptional candidates for advanced drug development.

Mechanistic Pathways and Therapeutic Targets

The therapeutic versatility of coumarin-thiazole hybrids stems from their ability to form diverse non-covalent interactions (hydrogen bonding, π-π stacking, and hydrophobic interactions) within the binding pockets of multiple pathological targets.

1.1. Anticancer Mechanisms: Overcoming Kinase Resistance Coumarin-thiazole hybrids exhibit profound antiproliferative effects by acting as multi-kinase inhibitors. Mechanistically, the thiazole moiety forms critical hydrogen bonds within the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), while the coumarin core provides essential hydrophobic interactions. This dual interaction leads to robust cell cycle arrest at the G0/G1 phase [1 ][1]. Furthermore, advanced derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 1 (HDAC1). This dual-action bypasses common resistance mutations in the EGFR kinase domain, which typically render single-agent quinazolines ineffective [2 ][2].

1.2. Antimicrobial Mechanisms: DNA Gyrase and Biofilm Disruption In the context of antimicrobial resistance (AMR), these hybrids target bacterial DNA gyrase and Topoisomerase IV. Molecular dynamics simulations reveal that the coumarin ring forms novel hydrogen bonds with serine residues in the gyrase complex, effectively halting bacterial DNA replication [3 ][3]. Additionally, specific derivatives disrupt bacterial biofilms by inducing intracellular oxidative stress and reactive oxygen species (ROS), severely compromising the lipid peroxidase activity of pathogens like Enterococcus faecalis [4 ][4].

Dual-targeting mechanisms of coumarin-thiazole hybrids in cancer and bacterial cells.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

The biological efficacy of these hybrids is highly dependent on the linker chemistry (e.g., hydrazone or enone) and the substitution pattern on the thiazole ring. The integration of electron-withdrawing groups (e.g., halogens, trifluoromethyl) generally enhances lipophilicity, thereby improving cellular penetration and target residence time.

Table 1: Quantitative Efficacy of Selected Coumarin-Thiazole Derivatives

| Compound Designation | Target Organism / Cell Line | Primary Mechanism | Efficacy Metric | Reference |

| Compound 6c | HepG2 (Liver Carcinoma) | CDK2 Inhibition | IC50 = 2.6 μM | [4] |

| Compound 13 | HeLa (Cervical Cancer) | Multi-kinase Targeting | IC50 = 26.8 μg/mL | [1] |

| Compound 6a | Enterococcus faecalis | ROS / Biofilm Disruption | MIC = 25.0 μg/mL | [2] |

| Compound 3m | Breast/Colorectal Cancer | EGFR/HDAC1 Dual Inhibition | High Selectivity Index | [5] |

Synthetic Workflow and Experimental Methodologies

3.1. Rationale for Synthetic Design The causality behind selecting the Knoevenagel condensation followed by the Hantzsch thiazole synthesis lies in reaction efficiency and functional group tolerance. The Knoevenagel reaction reliably constructs the α,β-unsaturated lactone of the coumarin core under mild basic conditions, preventing the degradation of sensitive moieties. The subsequent Hantzsch synthesis allows for modular, late-stage functionalization, enabling the rapid generation of diverse compound libraries necessary for comprehensive QSAR studies [5 ][5].

Stepwise synthetic workflow for coumarin-thiazole hybrids via Knoevenagel and Hantzsch reactions.

3.2. Protocol 1: Synthesis of the Coumarin-Thiazole Core

Self-Validation Checkpoint: The purity of the 3-acetylcoumarin intermediate must be confirmed via TLC (Thin Layer Chromatography) before proceeding to bromination. Unreacted starting materials will cause complex, inseparable mixtures in the Hantzsch step.

-